molecular formula C7H13O3P B1334593 diethyl (prop-1-yn-1-yl)phosphonate CAS No. 1067-88-5

diethyl (prop-1-yn-1-yl)phosphonate

Cat. No.: B1334593
CAS No.: 1067-88-5
M. Wt: 176.15 g/mol
InChI Key: QJUYNZSVUSXZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (prop-1-yn-1-yl)phosphonate is a useful research compound. Its molecular formula is C7H13O3P and its molecular weight is 176.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphorylprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O3P/c1-4-7-11(8,9-5-2)10-6-3/h5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUYNZSVUSXZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C#CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382750
Record name diethyl prop-1-yn-1-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-88-5
Record name diethyl prop-1-yn-1-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (prop-1-yn-1-yl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Enhanced Reactivity of the Terminal Alkyne in Diethyl (prop-1-yn-1-yl)phosphonate: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl (prop-1-yn-1-yl)phosphonate is a versatile building block in modern organic synthesis, offering a unique combination of a reactive terminal alkyne and a functionality-tuning phosphonate group. This guide provides an in-depth exploration of the reactivity of this terminal alkyne, grounded in the electronic influence of the adjacent phosphonate moiety. We will delve into the increased acidity of the acetylenic proton and its implications for key synthetic transformations, including Sonogashira cross-coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydroboration reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical properties of this valuable synthon.

Introduction: The Influence of the Phosphonate Group

Terminal alkynes are fundamental building blocks in organic chemistry, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of a terminal alkyne is intrinsically linked to the acidity of its terminal proton (C-H bond). The diethyl phosphonate group in this compound plays a crucial role in modulating this reactivity.

This enhanced acidity and modified electron distribution around the triple bond make this compound a highly valuable substrate in several cornerstone synthetic reactions.

Key Reactions of the Terminal Alkyne

The unique electronic properties of this compound make it an excellent substrate for a variety of coupling and addition reactions. This section will provide an overview of three key transformations: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydroboration.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. The increased acidity of the terminal proton in this compound facilitates the formation of the key copper(I) acetylide intermediate, which is a crucial step in the catalytic cycle.[6][7]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalysts Alkyne R-C≡C-H (this compound) Catalyst Pd(0) catalyst Cu(I) co-catalyst Base ArylHalide Ar-X (Aryl Iodide) Product R-C≡C-Ar (Coupled Product) Catalyst->Product CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R-C≡C-H (this compound) Catalyst Cu(I) catalyst Azide R'-N₃ (Azide) Product 1,4-Disubstituted 1,2,3-Triazole Catalyst->Product Hydroboration_Oxidation Alkyne R-C≡C-H (this compound) Step1 1. 9-BBN, THF Alkyne->Step1 Step2 2. H₂O₂, NaOH Step1->Step2 Product Aldehyde Step2->Product

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates with diethyl (prop-1-yn-1-yl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl (prop-1-yn-1-yl)phosphonate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile alkynylphosphonate reagent. The following question-and-answer section addresses common issues, particularly low conversion rates, and provides in-depth, field-proven insights to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reagent Integrity and Handling

Question 1: I am observing no or very low conversion in my reaction. How can I verify the quality and integrity of my this compound before starting?

Answer: The quality of your starting material is paramount. This compound, while generally stable, can degrade if not handled or stored properly. Before troubleshooting complex reaction parameters, a systematic check of the reagent is a critical first step.

Root Cause Analysis:

  • Hydrolysis: Phosphonate esters are susceptible to hydrolysis, especially in the presence of acid or base, which breaks them down into the corresponding phosphonic acid and ethanol. This is often accelerated by atmospheric moisture.

  • Oxidation/Polymerization: The terminal alkyne moiety can be sensitive to certain conditions, potentially leading to undesired side reactions or polymerization over long-term storage, although this is less common for simple alkynylphosphonates.

Troubleshooting Protocol: Reagent Quality Verification

  • Visual Inspection: The reagent should be a clear, colorless to pale-yellow oil.[1][2] Any significant discoloration, turbidity, or presence of solid precipitates suggests potential degradation.

  • Spectroscopic Analysis:

    • ³¹P NMR: This is the most direct method. A pure sample should exhibit a single, sharp signal characteristic of the phosphonate ester. The presence of multiple signals may indicate impurities or degradation products.

    • ¹H NMR: Confirm the expected signals for the ethyl groups, the propargyl methyl group, and the characteristic coupling constants. The integration should be correct. Impurities from synthesis, such as residual solvents or starting materials, can often be detected here.

  • Storage Conditions: Ensure the reagent has been stored under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, and in a cool, dry place.[3] Exposure to air and moisture is a common cause of reduced reactivity.[1]

Category 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The most common application for this compound is the Horner-Wadsworth-Emmons (HWE) reaction to synthesize enynes. Low conversion rates in this reaction are a frequent issue.

Question 2: My HWE reaction is sluggish or failing. How do I choose the right base for deprotonating this compound?

Answer: Incomplete deprotonation of the phosphonate is one of the most common reasons for HWE reaction failure. The acidity of the α-proton (the CH₂ group adjacent to the phosphorus) is determined by the electron-withdrawing ability of the phosphonate group. While the phosphonate provides stabilization, it is less activating than the groups found in highly reactive HWE reagents (e.g., a cyano or ester group).[4][5] Therefore, base selection is critical.

Expert Insight: The phosphonate carbanion generated is a potent nucleophile.[6][7] Failure to generate it in sufficient concentration means the rate-limiting step—nucleophilic addition to the carbonyl—will not proceed efficiently.[6]

Table 1: Selection of Bases for HWE Reactions

BasepKa (Conjugate Acid)Typical SolventTemperature (°C)Notes
Sodium Hydride (NaH)~36 (H₂)THF, DME0 to 25Common choice. Use a fresh, high-purity dispersion. Old NaH can be coated with inactive NaOH.[1]
n-Butyllithium (n-BuLi)~50 (Butane)THF, Hexanes-78 to 0Very strong base, highly effective. Can be too reactive, potentially adding to carbonyls or causing side reactions if not controlled.
Lithium Diisopropylamide (LDA)~36 (Diisopropylamine)THF-78Strong, non-nucleophilic base. Excellent for sensitive substrates where n-BuLi might be problematic.
KHMDS / NaHMDS~26 (Hexamethyldisilazane)THF-78 to 0Strong, non-nucleophilic bases. Often provide good results and can influence stereoselectivity.[4]

Troubleshooting Protocol: Optimizing Deprotonation

  • Switch to a Stronger Base: If you are using a weaker base like an alkoxide and seeing low conversion, switch to NaH or an organolithium base like n-BuLi.

  • Ensure Anhydrous Conditions: All bases, especially organolithiums and hydrides, are highly reactive with water. Ensure your solvent is rigorously dried and the reaction is run under a dry, inert atmosphere.

  • Allow Sufficient Time for Deprotonation: After adding the base to the phosphonate solution, allow it to stir for an adequate amount of time (typically 15-60 minutes at the appropriate temperature) to ensure complete formation of the carbanion before adding the aldehyde or ketone.

Question 3: My aldehyde (or ketone) substrate is not reacting, even with a strong base. What factors related to the carbonyl compound could be at play?

Answer: Assuming your phosphonate and base are active, the issue may lie with the electrophile (the aldehyde or ketone).

Root Cause Analysis:

  • Steric Hindrance: The HWE reaction is sensitive to steric bulk around the carbonyl group. Aldehydes are generally more reactive than ketones.[4][7] Highly substituted or sterically demanding ketones may react very slowly or not at all.[6]

  • Electronic Effects: Electron-poor (activated) carbonyls react faster than electron-rich ones.

  • Substrate Purity: Impurities in the carbonyl compound can quench the phosphonate carbanion or interfere with the reaction.

  • Enolization: If the carbonyl substrate has acidic α-protons, the phosphonate carbanion can act as a base, leading to enolization instead of nucleophilic attack. This is more of a problem with ketones than aldehydes.

Troubleshooting Protocol: Addressing Carbonyl Reactivity

  • Run a Control Reaction: Test your phosphonate/base system with a simple, unhindered aldehyde like benzaldehyde. If this reaction works, the issue is likely with your specific substrate.

  • Increase Reaction Temperature: For sterically hindered substrates, increasing the temperature after the initial addition may be necessary to drive the reaction to completion. However, be aware this can affect stereoselectivity.[6]

  • Use a More Reactive Phosphonate: While not always an option, modified HWE reagents (e.g., Still-Gennari modification using trifluoroethyl phosphonates) can exhibit different reactivity profiles.[5]

  • Purify the Carbonyl Substrate: Ensure your aldehyde/ketone is pure via distillation, chromatography, or recrystallization.

Diagram 1: The Horner-Wadsworth-Emmons Reaction Mechanism This diagram illustrates the key steps, highlighting where potential failures can occur.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination P1 Phosphonate PC Phosphonate Carbanion P1->PC Deprotonation (Critical Step) Base Base (e.g., NaH) Carbonyl Aldehyde/Ketone (R₂C=O) Intermediate Betaine-like Intermediate PC->Intermediate Rate-Limiting Attack Carbonyl->Intermediate Oxaphosphetane Oxaphosphetane (Cyclic Intermediate) Intermediate->Oxaphosphetane Cyclization Product Enyne Product Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct (Water Soluble) Oxaphosphetane->Byproduct

Caption: Mechanism of the HWE reaction.

Question 4: I am observing a complex mixture of products on my TLC plate. What are the most common side reactions?

Answer: The appearance of multiple products indicates that side reactions are competing with the desired HWE olefination.

Common Side Reactions:

  • Self-Condensation of the Carbonyl: If the aldehyde or ketone has α-protons, the strong base can catalyze an aldol condensation, especially if the phosphonate carbanion is slow to react.

  • Michael Addition: The phosphonate carbanion is a soft nucleophile and can undergo conjugate (Michael) addition if the substrate is an α,β-unsaturated carbonyl.[8]

  • Reaction with Solvent: Very strong bases like n-BuLi can deprotonate ethereal solvents like THF if the temperature is not kept sufficiently low (typically ≤ -78 °C).

  • Prototropic Isomerization: In some cases, the triple bond can isomerize under basic conditions, though this is less common for propargyl systems unless harsh conditions are used.[8]

Diagram 2: Troubleshooting Workflow for Low HWE Conversion This flowchart provides a logical sequence for diagnosing the problem.

Troubleshooting_Workflow Start Start: Low Conversion Observed CheckReagent 1. Verify Phosphonate Quality (NMR, Purity, Storage) Start->CheckReagent ControlRxn 2. Run Control Reaction (e.g., with Benzaldehyde) CheckReagent->ControlRxn ResultControl Control Successful? ControlRxn->ResultControl CheckBase 3. Re-evaluate Base (Strength, Purity) ResultControl->CheckBase No ProblemSubstrate Issue is Substrate-Specific (Sterics, Purity, Enolization) ResultControl->ProblemSubstrate Yes CheckConditions 4. Optimize Conditions (Anhydrous Solvent, Temp.) CheckBase->CheckConditions ProblemSystem Issue is Systemic (Reagent, Base, or Conditions) CheckConditions->ProblemSystem End Problem Solved ProblemSubstrate->End ProblemSystem->End

Caption: Logical workflow for troubleshooting low HWE conversion.

Experimental Protocols

Protocol 1: General Procedure for a Horner-Wadsworth-Emmons Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (or DME) via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C with a dry ice/acetone bath, or 0 °C with an ice/water bath).

  • Base Addition: Slowly add the base (e.g., n-BuLi in hexanes, 1.05 equiv) dropwise via syringe.

  • Carbanion Formation: Stir the mixture at this temperature for 30-60 minutes.

  • Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0-1.2 equiv) in anhydrous THF dropwise.

  • Reaction: Monitor the reaction by TLC. The reaction may be complete in a few hours at low temperature, or it may require warming to room temperature and stirring for several hours to overnight.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Protocol 2: Standard Aqueous Workup and Purification

The dialkylphosphate byproduct of the HWE reaction is water-soluble, making the workup relatively straightforward.[6][7]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add deionized water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove the phosphate byproduct and any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (typically a gradient of ethyl acetate in hexanes).[1][9]

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]

  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. University of Wisconsin. [Link]

  • Synthesis of diethyl (3‐hydroxyprop‐1‐yn‐1‐yl)phosphonates 4. ResearchGate. [Link]

  • Phosphonic Systems. Part 3. Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond. Docentes FCT NOVA. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes. Organic Letters - ACS Publications. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. MDPI. [Link]

  • Visible light-mediated synthesis of alkynylphosphonates. ResearchGate. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses Procedure. [Link]

  • Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT. Sciforum. [Link]

  • Phosphonic systems. Part 3. Diethyl prop-2-enylphosphonate, a new and versatile substrate in carbon–carbon bond formation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • One-Pot Synthesis of 1-Alkynylphosphonates. Taylor & Francis Online. [Link]

  • 1‐Alkynylphosphonate synthesis from diethyl trichloromethylphosphonate. ResearchGate. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC - NIH. [Link]

  • Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. Redalyc. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Diethyl (prop-1-yn-1-yl)phosphonate Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with diethyl (prop-1-yn-1-yl)phosphonate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameter of reaction temperature in cycloaddition reactions. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate experimental challenges and achieve optimal outcomes.

Phosphorus-containing heterocycles are a vital class of compounds in drug development and materials science.[1] this compound serves as a versatile Csp-P synthon for constructing these valuable molecular frameworks through cycloaddition reactions.[1] However, the success of these transformations is profoundly dependent on carefully controlled reaction conditions, with temperature being a paramount variable that dictates reaction kinetics, product yield, and selectivity.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the cycloaddition of this compound. The answers are designed to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Q1: My [3+2] cycloaddition with an azide (Click Reaction) is sluggish at room temperature, resulting in low conversion. What is the first step to optimize this?

A1: While many copper-catalyzed azide-alkyne cycloadditions (CuAAC) proceed efficiently at ambient temperature, the electronic nature of the alkynylphosphonate can influence reactivity.[2]

  • Causality: The electron-withdrawing phosphoryl group deactivates the alkyne toward the standard Huisgen 1,3-dipolar cycloaddition mechanism.[3] While copper catalysis significantly lowers the activation barrier, residual energy input may be required.

  • Recommendation:

    • Gentle Heating: Begin by gently warming the reaction mixture to 35-40 °C. For many biological applications, reactions are run at 37 °C.[4] Monitor the reaction by TLC or LC-MS. Often, this slight increase in thermal energy is sufficient to drive the reaction to completion without generating significant byproducts.

    • Solvent Choice: Ensure your solvent can accommodate gentle heating. Solvents like THF, acetonitrile, or a water/ethanol mixture are commonly used and are suitable for this temperature range.[2]

    • Catalyst Check: Before aggressively increasing temperature, verify the activity of your copper source (e.g., CuSO₄/sodium ascorbate) and ensure all reagents are free from potential catalyst poisons.

Q2: I am attempting a Diels-Alder ([4+2] cycloaddition) reaction and see no product formation after 24 hours at room temperature. Why is this, and how high should I increase the temperature?

A2: Unlike catalyzed "click" reactions, thermal Diels-Alder reactions often require significant thermal energy to overcome the activation barrier. The reaction of vinylphosphonates (an analogous system) with cyclopentadienones, for instance, is performed under thermal conditions, often without a catalyst.[5]

  • Causality: The concerted, pericyclic mechanism of the Diels-Alder reaction involves a highly ordered transition state. Without catalytic activation, thermal energy is the primary means to achieve this state.

  • Recommendation:

    • Systematic Temperature Increase: A systematic screening is the most logical approach. Set up small-scale reactions at intervals such as 60 °C, 80 °C, and 100 °C. Use a solvent with a suitable boiling point, such as toluene or xylene. For example, some thermal Diels-Alder reactions involving phosphonates are run at 80 °C.[5]

    • Monitor for Decomposition: At higher temperatures (>100 °C), be vigilant for signs of decomposition of your diene or the alkynylphosphonate itself (e.g., darkening of the reaction mixture, appearance of multiple spots on TLC).

    • Consider Microwave Heating: Microwave-assisted synthesis can be highly effective for Diels-Alder reactions, often reducing reaction times from hours to minutes and improving yields by promoting rapid, uniform heating.[6][7]

Q3: Upon heating my reaction to 80 °C, the yield of my desired heterocyclic phosphonate decreased, and I observed multiple new spots on my TLC plate. What is happening?

A3: This is a classic sign of temperature-induced side reactions or product decomposition. While heat accelerates the desired reaction, it also accelerates undesired pathways.

  • Causality: Elevated temperatures can provide sufficient energy to overcome the activation barriers for various side reactions. For alkynylphosphonates, potential side reactions include:

    • Polymerization: Self-reaction of the electron-deficient alkyne.

    • Decomposition: Breakdown of a thermally sensitive dipole (e.g., some nitrones) or diene.

    • Isomerization: Formation of less stable regioisomers that may not be observed at lower temperatures.

    • Byproduct Formation: As seen in related phosphonate chemistry, heating can sometimes lead to unexpected byproducts, such as bis-amination instead of the desired single addition.[8]

  • Troubleshooting Workflow: The optimal temperature is a balance between reaction rate and selectivity. Your observation indicates that 80 °C is beyond the optimal window. You should re-evaluate the reaction at lower temperatures (e.g., 50-70 °C) for a longer duration to find the point where the desired product forms cleanly, even if more slowly.

dot

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Initial Observation: Low Conversion or No Reaction Check_Reagents Step 1: Verify Reagents - Purity of starting materials? - Catalyst activity (if applicable)? - Anhydrous conditions met? Start->Check_Reagents Temp_Screen Step 2: Initiate Temperature Screen (e.g., RT, 40°C, 60°C, 80°C) Check_Reagents->Temp_Screen Reagents OK Monitor Step 3: Monitor Reaction (TLC, LC-MS, NMR) Temp_Screen->Monitor Clean_Reaction Observation A: Clean conversion to product Monitor->Clean_Reaction Complex_Mixture Observation B: Byproducts or Decomposition Monitor->Complex_Mixture Still_Slow Observation C: Still slow/no reaction Monitor->Still_Slow Optimize_Time Action: Optimize reaction time at this temperature. Scale up. Clean_Reaction->Optimize_Time Lower_Temp Action: Reduce temperature. Accept longer reaction time. Complex_Mixture->Lower_Temp Higher_Temp Action: Increase temperature further or consider microwave heating. Still_Slow->Higher_Temp

Caption: Troubleshooting workflow for temperature optimization.

Q4: Can microwave irradiation be used for these cycloadditions, and what are the advantages?

A4: Yes, microwave (MW) heating is an excellent and increasingly common technique for synthesizing heterocyclic phosphonates.[9][10]

  • Advantages:

    • Rapid Heating: MW radiation directly interacts with polar molecules in the mixture, leading to rapid and uniform heating that can dramatically reduce reaction times.[6]

    • Improved Yields: By minimizing reaction time, MW heating can reduce the formation of thermally induced byproducts.

    • Access to Higher Temperatures: In sealed microwave vessels, solvents can be heated well above their atmospheric boiling points, enabling reactions that would not proceed under conventional reflux conditions.[11]

  • Considerations: Optimization is still required. A direct translation of conventional heating temperature to a microwave setting is not always possible. It is best to start with short exposure times and monitor the reaction progress and pressure carefully.

Section 2: Protocols & Data Presentation

Trustworthy protocols are self-validating. The following procedures include checkpoints for monitoring reaction progress, which is essential for successful optimization.

Protocol 1: General Procedure for Parallel Temperature Screening

This protocol allows for the efficient determination of an optimal temperature range for a given cycloaddition reaction.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add your diene/dipole (1.0 equiv) and this compound (1.1 equiv).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Toluene, 0.5 M concentration) to each vial. If a catalyst is required, add it at this stage.

  • Heating: Place the vials in separate heating blocks or a parallel synthesis apparatus set to the desired screening temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C). Ensure consistent stirring.

  • Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction. Analyze by TLC or LC-MS to assess the consumption of starting materials and the formation of the product.

  • Analysis: Continue monitoring at regular intervals (e.g., every 2-4 hours). Note the temperature that provides the best conversion to the desired product with the minimal formation of impurities.

  • Validation: Once an optimal temperature is identified, run the reaction on a slightly larger scale to confirm the result and isolate the product for characterization.

Data Presentation: Example of a Temperature Screening Summary

Summarizing quantitative data in a structured table is crucial for comparing results and making informed decisions.

EntryTemperature (°C)Time (h)Conversion (%) [a]Notes
1Room Temp (25)24< 5%No significant reaction observed.
2402435%Slow, clean conversion.
3601295%Clean and efficient reaction.
4806>98%Reaction complete, minor byproduct spot on TLC.
51004>98%Significant byproduct formation and darkening.

[a] Conversion estimated by ¹H NMR analysis of the crude reaction mixture.

References

  • Sokolov, A. A., Egorov, D., & Svintsitskaya, N. I. (2024). Phosphorus-Containing Alkynes in the Synthesis of Heterocyclic Compounds (A Review). Russian Journal of General Chemistry.
  • Popovics-Tóth, N., & Bálint, E. (2022). Multicomponent Synthesis of Potentially Biologically Active Heterocycles Containing a Phosphonate or a Phosphine Oxide Moiety. Acta Chimica Slovenica, 69(4), 735-755. Available from: [Link]

  • (n.d.). Ring-Expansion and Ring-Opening of Phosphorus-Containing Heterocycles. University of Toronto Libraries. Available from: [Link]

  • Al-Badri, Z., & Al-Juboori, A. A. H. (2018). Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones. Canadian Journal of Chemistry, 96(11), 999-1004. Available from: [Link]

  • (n.d.). Optimization of reaction conditions. ResearchGate. Available from: [Link]

  • Neumaier, F., Lalk, M., & Langer, P. (2021). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 26(9), 2432. Available from: [Link]

  • Perdih, F. (2021). Microwave-Assisted Multicomponent Syntheses of Heterocyclic Phosphonates. ResearchGate. Available from: [Link]

  • Popovics-Tóth, N., & Bálint, E. (2022). Multicomponent Synthesis of Potentially Biologically Active Heterocycles Containing a Phosphonate or a Phosphine Oxide Moiety. ResearchGate. Available from: [Link]

  • (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Available from: [Link]

  • Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(11), 2999. Available from: [Link]

  • Fall, S. A. K., et al. (2020). Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate. Molbank, 2020(4), M1166. Available from: [Link]

  • Hakala, A., & Kitunen, V. (2024). Green phosphonate chemistry – Does it exist? Green Chemistry. Available from: [Link]

  • Bodalski, R., & Pietrusiewicz, M. (1982). Phosphonic Systems. Part 3. Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond Formation. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(11), 2999. Available from: [Link]

  • Kiss, L., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1336–1346. Available from: [Link]

  • (n.d.). Synthesis of diethyl (3-hydroxyprop-1-yn-1-yl)phosphonates 4. ResearchGate. Available from: [Link]

  • DeForest, C. A., & Anseth, K. S. (2011). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Journal of Visualized Experiments, (58), 3421. Available from: [Link]

  • Bodalski, R., & Pietrusiewicz, M. (1982). Phosphonic systems. Part 3. Diethyl prop-2-enylphosphonate, a new and versatile substrate in carbon–carbon bond formation. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Aav, R., et al. (2004). Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(8), 1739-1747. Available from: [Link]

  • (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]

  • (n.d.). Diethyl (propan-2-yl)phosphonate. PubChem. Available from: [Link]

  • Hrytsenko, O., et al. (2023). OPTIMIZATION OF THE ANTI-SCALE CORRECTIVE TREATMENT OF WATER BY ORGANIC PHOSPHONATE. Journal of Water and Land Development, 57. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 31P NMR Analysis of Diethyl (prop-1-yn-1-yl)phosphonate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to rapidly and accurately characterize the products of chemical reactions is paramount. Diethyl (prop-1-yn-1-yl)phosphonate is a versatile building block in organic synthesis, valued for the reactive carbon-carbon triple bond which allows for a diverse range of chemical transformations. This guide provides an in-depth comparison of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic signatures of various products derived from this key starting material. Understanding these characteristic chemical shifts is crucial for reaction monitoring, structural elucidation, and purity assessment.

The Power of ³¹P NMR in Organophosphorus Chemistry

³¹P NMR spectroscopy is an indispensable tool for the analysis of phosphorus-containing compounds. The phosphorus-31 nucleus boasts a 100% natural abundance and a spin of ½, resulting in sharp, readily interpretable NMR signals.[1] The wide chemical shift range of ³¹P NMR, typically spanning over 300 ppm, provides excellent signal dispersion, minimizing the spectral overlap that can complicate ¹H NMR analysis.[1] This allows for the clear differentiation of phosphorus atoms in diverse chemical environments, making it an ideal technique for tracking the transformation of the phosphonate group in this compound.

Experimental Protocol: A Self-Validating System for ³¹P NMR Analysis

To ensure reliable and comparable data, a standardized protocol for ³¹P NMR analysis is essential. The following procedure is designed to be a self-validating system, minimizing variability and ensuring the integrity of your results.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organophosphorus compounds.

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard (Optional but Recommended): For quantitative analysis or precise chemical shift referencing, an internal standard can be used. Triphenyl phosphate (TPP), with a chemical shift around -17 ppm, is a suitable option that rarely interferes with the signals of interest. An accurately weighed amount of the standard should be added to the sample.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal sensitivity and resolution.

  • Probe: A broadband or multinuclear probe tuned to the ³¹P frequency is required.

  • Experiment: A standard one-dimensional ³¹P experiment with proton decoupling is typically sufficient for routine analysis.

  • Acquisition Parameters:

    • Pulse Width: Calibrate a 90° pulse for the ³¹P nucleus.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for accurate quantification.

    • Number of Scans (ns): 16 to 128 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Referencing: The ³¹P NMR spectrum should be referenced externally to 85% H₃PO₄ at 0 ppm.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 standard Add Internal Standard (Optional) dissolve->standard filter Filter into NMR Tube standard->filter instrument Tune & Lock Spectrometer setup Set Acquisition Parameters instrument->setup acquire Acquire 1D 31P Spectrum setup->acquire process Fourier Transform & Phase Correction reference Reference to 85% H3PO4 process->reference analyze Analyze Chemical Shifts reference->analyze

Caption: Experimental Workflow for ³¹P NMR Analysis.

Comparative Analysis of ³¹P NMR Chemical Shifts

The ³¹P NMR chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. The transformation of the alkynyl group in this compound into various functionalities leads to predictable and diagnostic changes in the ³¹P chemical shift.

Compound ClassRepresentative StructureExpected ³¹P NMR Chemical Shift (δ, ppm)Key Differentiating Feature
Starting Material: Alkynylphosphonate This compound~ -8 to -12 The most upfield (most shielded) signal among the compared products due to the sp-hybridized carbon directly attached to phosphorus.
Michael Adducts: (E)-Enaminophosphonates Product of amine addition to the alkyne~ 18 to 22 Significant downfield shift upon conversion of the alkyne to a vinylphosphonate. The presence of the amino group influences the exact shift.
[3+2] Cycloaddition Products: Triazolylphosphonates Product of cycloaddition with an azide~ 15 to 20 Downfield shift from the starting material, characteristic of a phosphorus atom attached to a heterocyclic ring.[2]
Diels-Alder Adducts: Phosphorylated Cycloadducts Product of cycloaddition with a diene~ 17 to 25 Downfield shift into the vinylphosphonate region, with the specific shift depending on the diene and resulting ring system.
Hydrophosphonylation Products: 1,2-Bisphosphonates Product of the addition of a second phosphonate group across the triple bond~ 20 to 28 The most downfield shifted signals, often appearing as a complex multiplet if the two phosphorus atoms are magnetically inequivalent.

Causality Behind Chemical Shift Variations:

The observed trends in ³¹P NMR chemical shifts can be rationalized by considering the changes in the electronic environment of the phosphorus atom:

  • Hybridization Effect: The sp-hybridized carbon of the alkyne in the starting material is more electronegative than the sp²-hybridized carbons in the vinylphosphonate products. This increased electronegativity leads to a greater shielding of the phosphorus nucleus, resulting in a more upfield chemical shift.

  • Deshielding in Vinyl Systems: The conversion of the alkyne to an alkene (vinylphosphonate) in Michael additions, cycloadditions, and hydrophosphonylation reactions removes this shielding effect, causing a significant downfield shift in the ³¹P NMR spectrum.

  • Substitution Effects: The nature of the substituents on the vinyl group or the heterocyclic ring further influences the chemical shift. Electron-donating groups will generally cause a slight upfield shift, while electron-withdrawing groups will lead to a downfield shift. For instance, in enaminophosphonates, the electron-donating character of the nitrogen atom influences the precise chemical shift within the vinylphosphonate region.

Visualizing Reaction Pathways and Product Differentiation

The following diagram illustrates the different reaction pathways originating from this compound and the corresponding expected ³¹P NMR chemical shift ranges for the products.

reaction_pathways cluster_products Reaction Products start This compound (δ ≈ -8 to -12 ppm) michael Michael Adduct (Enaminophosphonate) (δ ≈ 18 to 22 ppm) start->michael + Amine cyclo [3+2] Cycloaddition Product (Triazolylphosphonate) (δ ≈ 15 to 20 ppm) start->cyclo + Azide diels Diels-Alder Adduct (δ ≈ 17 to 25 ppm) start->diels + Diene hydro Hydrophosphonylation Product (1,2-Bisphosphonate) (δ ≈ 20 to 28 ppm) start->hydro + H-Phosphonate

Caption: Reaction pathways and corresponding ³¹P NMR shifts.

By comparing the experimentally obtained ³¹P NMR chemical shift of a reaction product to the values in the table and diagram above, researchers can rapidly identify the class of compound formed and gain valuable insights into the reaction outcome.

Conclusion

³¹P NMR spectroscopy is a powerful and efficient technique for the analysis of reactions involving this compound. The distinct and predictable chemical shifts of the starting material and its various reaction products allow for unambiguous identification and differentiation. By employing a standardized experimental protocol and understanding the underlying principles governing ³¹P NMR chemical shifts, researchers can confidently characterize their reaction products, accelerating the pace of discovery and development.

References

  • Bálint, E., et al. (2017). Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition. Molecules, 22(7), 1103. [Link]

Sources

A Comparative Guide to the Reactivity of Diethyl and Dimethyl (prop-1-yn-1-yl)phosphonate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of reagent can profoundly impact reaction efficiency, yield, and selectivity. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct alkynylphosphonates: diethyl (prop-1-yn-1-yl)phosphonate and dimethyl (prop-1-yn-1-yl)phosphonate. By understanding their subtle differences in steric and electronic properties, chemists can make more informed decisions in the design and execution of synthetic routes.

Fundamental Principles: Steric and Electronic Effects

The primary distinction between diethyl and dimethyl (prop-1-yn-1-yl)phosphonate lies in the nature of the alkyl groups attached to the phosphorus atom. These differences, while seemingly minor, exert a significant influence on the molecule's reactivity.

  • Steric Hindrance: The ethyl groups of this compound are bulkier than the methyl groups of its dimethyl counterpart. This increased steric bulk can impede the approach of nucleophiles to the electrophilic β-carbon of the alkyne, potentially leading to slower reaction rates.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The two ethyl groups on the diethyl variant contribute slightly more electron density to the phosphorus atom compared to the two methyl groups on the dimethyl analogue. This enhanced electron-donating effect can subtly modulate the electrophilicity of the carbon-carbon triple bond.

Based on these principles, it is generally anticipated that dimethyl (prop-1-yn-1-yl)phosphonate will exhibit greater reactivity towards nucleophiles due to reduced steric hindrance around the reaction center.

Comparative Reactivity in Key Transformations

The electron-deficient nature of the alkyne in (prop-1-yn-1-yl)phosphonates makes them excellent substrates for a variety of important synthetic transformations, including nucleophilic additions and cycloaddition reactions.

Nucleophilic Conjugate (Michael) Addition

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the context of alkynylphosphonates, a nucleophile adds to the β-carbon of the triple bond.

While direct, side-by-side kinetic studies on the Michael addition to diethyl and dimethyl (prop-1-yn-1-yl)phosphonate are not extensively documented, the general principles of steric hindrance strongly suggest that the dimethyl ester is the more reactive partner. For instance, in analogous Pudovik reactions, where a phosphite adds to an imine, less sterically hindered phosphonates like diethyl phosphonate generally offer faster reaction rates and higher yields compared to bulkier analogues such as diisopropyl phosphonate.[1] This principle can be extrapolated to the Michael addition on our target molecules.

Table 1: Predicted Relative Reactivity in Michael Addition

FeatureThis compoundDimethyl (prop-1-yn-1-yl)phosphonateRationale
Steric Hindrance HigherLowerEthyl groups are larger than methyl groups.
Electronic Effect Slightly more electron-donatingSlightly less electron-donatingEthyl groups have a greater inductive effect.
Predicted Reactivity LowerHigherReduced steric hindrance facilitates nucleophilic attack.

Experimental Protocols: A Self-Validating System

To provide a practical context for these reactivity principles, the following are detailed, self-validating protocols for a representative Michael addition reaction. While specific comparative data for the two target molecules is scarce, these protocols for related diethyl phosphonates can be adapted for a comparative study.

General Protocol for Michael Addition of a Thiol to a Dialkyl (Prop-1-yn-1-yl)phosphonate

This protocol outlines a general procedure for the addition of a thiol to a dialkyl (prop-1-yn-1-yl)phosphonate, which can be employed to compare the reactivity of the diethyl and dimethyl variants.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine dialkyl (prop-1-yn-1-yl)phosphonate (1.0 eq), thiol (1.1 eq), and solvent in a flask. atmosphere Flush with an inert atmosphere (N2 or Ar). reagents->atmosphere base_add Add base (e.g., Et3N, 1.2 eq) dropwise at 0 °C. atmosphere->base_add stir Stir at room temperature and monitor by TLC/GC-MS. base_add->stir quench Quench with saturated aq. NH4Cl. stir->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract dry Dry organic layer over Na2SO4 and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: General workflow for the Michael addition of a thiol.

Detailed Steps:

  • To a stirred solution of the dialkyl (prop-1-yn-1-yl)phosphonate (1.0 mmol) and the desired thiol (1.1 mmol) in a suitable solvent (e.g., THF, CH2Cl2, 5 mL) at 0 °C under an inert atmosphere, add the base (e.g., triethylamine, 1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

To perform a comparative study, this reaction should be carried out in parallel for both diethyl and dimethyl (prop-1-yn-1-yl)phosphonate under identical conditions, monitoring the reaction progress and isolating the yields for a direct comparison.

Conclusion: Guiding Synthetic Strategy

The choice between diethyl and dimethyl (prop-1-yn-1-yl)phosphonate in a synthetic sequence should be guided by a careful consideration of the reaction at hand.

  • For reactions where steric hindrance is a key factor , such as nucleophilic additions with bulky nucleophiles, dimethyl (prop-1-yn-1-yl)phosphonate is the preferred reagent due to its smaller size, which should lead to faster reaction rates and potentially higher yields.

  • In cases where the subtle electronic differences might be exploited, or where subsequent transformations might be sensitive to the nature of the alkyl group (e.g., selective hydrolysis), the choice may be less straightforward and require empirical optimization.

Ultimately, this guide serves as a foundational resource for the practicing chemist. While theoretical principles provide a strong predictive framework, the optimal choice of reagent will always be validated through careful experimental design and execution.

References

Sources

Safety Operating Guide

Navigating the Safe Handling of Diethyl (prop-1-yn-1-yl)phosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, organophosphorus compounds such as diethyl (prop-1-yn-1-yl)phosphonate represent a class of molecules with significant potential. However, their utility is matched by the critical need for stringent safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the Adversary

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, with animal experiments on similar compounds indicating that ingestion of less than 150 grams could be fatal or cause serious health damage[1].

  • Eye Damage: Poses a risk of serious eye damage, potentially causing severe and lasting injury upon contact[1][2].

  • Skin and Respiratory Irritation: Can cause skin irritation and inflammation upon contact. Vapors may be irritating to the respiratory system[1][3][4].

  • Cumulative Effects: There is a danger of cumulative effects with repeated or prolonged exposure[1][5].

  • Aquatic Toxicity: Toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment[1].

It is imperative to treat this compound with the same level of caution as other hazardous organophosphorus compounds. A thorough risk assessment should be conducted before any handling, considering the quantities used, the nature of the procedure, and the laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical factor in mitigating exposure risks.[6][7] The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Body Protection A flame-resistant lab coat is essential.[8] For procedures with a higher risk of splashing or contamination, a PVC apron or chemical-resistant coveralls should be worn.[1][9]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If there is a risk of overexposure, or if working outside of a fume hood, an approved respirator with an appropriate cartridge for organic vapors should be used.[1][10]
Footwear Closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities or in situations with a higher spill risk, chemical-resistant footwear or shoe covers are recommended.[11]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks. The following workflow provides a procedural guide for the safe handling of this compound.

Preparation and Handling
  • Pre-Handling Check: Ensure that a chemical fume hood is available and functioning correctly. Locate the nearest eyewash station and safety shower and confirm they are accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Chemical Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood.

    • Avoid direct contact with skin and eyes.[4]

    • Do not breathe in vapors or mists.[4]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[4]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[4]

    • Decontaminate the work area after the procedure is complete.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[5][8]

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[1][8]

    • Prevent the spill from entering drains or waterways.[5]

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[1]

  • Segregation and Labeling: Collect all waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, concentration, and hazard symbols.[8]

  • Storage: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][4][8]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the affected skin and hair with running water and soap, if available, for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][4]

  • Inhalation: Remove the individual from the contaminated area to fresh air. If the person is not breathing, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_check Pre-Handling Check (Fume Hood, Eyewash, Shower) don_ppe Don Appropriate PPE prep_check->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem post_handle Post-Handling Procedures (Wash Hands, Decontaminate) handle_chem->post_handle spill Spill Management handle_chem->spill If Spill Occurs exposure Exposure Response handle_chem->exposure If Exposure Occurs segregate Segregate and Label Waste post_handle->segregate store Store in Designated Area segregate->store dispose Dispose via Licensed Contractor store->dispose

Caption: Workflow for the safe handling of this compound.

References

  • Taylor, D. M., & SMIT, V. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 53-62. Retrieved from [Link]

  • ChemBK. (2024, April 9). diethyl prop-2-en-1-ylphosphonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl propylphosphonate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl (1E)-prop-1-en-1-ylphosphonate. PubChem. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl (propan-2-yl)phosphonate. PubChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl (prop-1-yn-1-yl)phosphonate
Reactant of Route 2
Reactant of Route 2
diethyl (prop-1-yn-1-yl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.